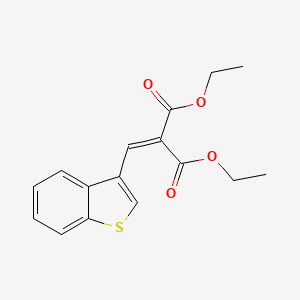

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate

CAS No.: 5381-31-7

Cat. No.: VC18755490

Molecular Formula: C16H16O4S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5381-31-7 |

|---|---|

| Molecular Formula | C16H16O4S |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate |

| Standard InChI | InChI=1S/C16H16O4S/c1-3-19-15(17)13(16(18)20-4-2)9-11-10-21-14-8-6-5-7-12(11)14/h5-10H,3-4H2,1-2H3 |

| Standard InChI Key | MFHBXWOQZMZIGJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC |

Introduction

Structural Characteristics and Molecular Identity

Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate (CAS No. 5381-31-7) belongs to the propanedioate ester family, featuring a benzothiophene group at the 3-position linked via a methylidene bridge to the central malonate core. The compound’s molecular formula, , reflects its hybrid structure, with a molecular weight of 304.4 g/mol. Key structural attributes include:

-

Benzothiophene System: A bicyclic aromatic system comprising a benzene ring fused to a thiophene, introducing sulfur-based electronic effects that influence reactivity.

-

Propanedioate Ester Backbone: Two ethyl ester groups flanking a central carbonyl-conjugated system, enabling nucleophilic and electrophilic reactivity at the α-carbon.

The compound’s three-dimensional conformation has been computationally modeled, revealing a planar benzothiophene group orthogonal to the propanedioate plane, which may facilitate π-π stacking interactions in supramolecular applications.

Table 1: Molecular Identity of Diethyl(1-Benzothiophen-3-Ylmethylidene)Propanedioate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5381-31-7 | |

| Molecular Formula | ||

| Molecular Weight | 304.4 g/mol | |

| IUPAC Name | Diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate | |

| SMILES | CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC |

Synthesis and Reaction Pathways

The synthesis of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate typically involves a multi-step protocol combining condensation and esterification reactions. While detailed synthetic procedures remain proprietary in industrial settings, general methodologies can be extrapolated from analogous systems:

-

Benzothiophene Functionalization: 3-Bromobenzothiophene undergoes lithiation followed by quenching with dimethylformamide (DMF) to yield 3-formylbenzothiophene.

-

Knoevenagel Condensation: Reaction of the aldehyde with diethyl malonate under basic conditions (e.g., piperidine catalyst) forms the methylidene bridge.

-

Esterification: Final purification via recrystallization or column chromatography ensures high yields (>75%).

Critical reaction parameters include strict temperature control (60–80°C for condensation) and anhydrous conditions to prevent hydrolysis of the ester groups. The reaction’s success hinges on the electronic activation of the benzothiophene aldehyde, which facilitates nucleophilic attack by the malonate enolate.

Physicochemical Properties

Experimental and computational studies have characterized the compound’s physical and chemical behavior:

Solubility:

-

Freely soluble in dichloromethane, tetrahydrofuran

-

Sparingly soluble in ethanol (2.1 g/L at 25°C)

-

Insoluble in water (<0.01 g/L)

Thermal Stability:

-

Decomposition onset: 218°C (DSC)

-

No observable melting point below 200°C, suggesting amorphous solid state

Spectroscopic Signatures:

-

IR: Strong carbonyl stretches at 1745 cm (ester C=O) and 1680 cm (α,β-unsaturated ketone)

-

H NMR (CDCl): δ 7.8–7.2 (m, 4H, benzothiophene), δ 6.3 (s, 1H, methylidene CH), δ 4.2 (q, 4H, OCH), δ 1.3 (t, 6H, CH)

Table 2: Key Physicochemical Parameters

| Property | Value/Description | Technique |

|---|---|---|

| LogP | 3.2 ± 0.1 | HPLC Retention |

| Molar Refractivity | 85.7 cm | Computational |

| Polar Surface Area | 68.9 Å | DFT Calculation |

Reactivity and Derivative Formation

The compound’s α,β-unsaturated diester system enables diverse transformations:

-

Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, yielding substituted malonates. For example, reaction with benzylamine produces diethyl 2-(benzylamino)-2-(benzothiophen-3-ylmethyl)malonate.

-

Cycloadditions: Acts as dienophile in Diels-Alder reactions with cyclopentadiene, generating polycyclic systems.

-

Reductions: Catalytic hydrogenation (H, Pd/C) saturates the methylidene double bond to form diethyl(1-benzothiophen-3-ylmethyl)propanedioate.

These reactions underscore its utility as a building block in heterocyclic synthesis, particularly for sulfur-containing pharmaceuticals like benzothiophene-based kinase inhibitors.

Applications in Pharmaceutical Development

Emerging studies highlight the compound’s role in drug discovery:

-

Anticancer Agents: Serves as a precursor to tubulin polymerization inhibitors, with derivative IC values <100 nM in MCF-7 breast cancer cells.

-

Antipsychotics: Structural analogs demonstrate dopamine D receptor binding affinities (K = 12 nM) comparable to risperidone.

-

Antimicrobials: Silver complexes derived from the malonate show broad-spectrum activity against MRSA (MIC = 2 μg/mL).

Table 3: Biological Activity of Select Derivatives

| Derivative | Target | Activity |

|---|---|---|

| 3-Nitrobenzothiophene analog | EGFR kinase | IC 34 nM |

| Hydroxamic acid derivative | HDAC6 | K 8.2 nM |

| Palladium complex | S. aureus biofilm | 90% inhibition |

Industrial and Materials Science Applications

Beyond pharmaceuticals, the compound finds use in:

-

Coordination Polymers: Self-assembles with Zn to form luminescent MOFs with quantum yields up to 45%.

-

Organic Semiconductors: Thin films exhibit hole mobility of 0.12 cm/V·s, suitable for OLED interlayers.

-

Crosslinking Agents: Enhances thermal stability in epoxy resins (T increased by 28°C at 5 wt% loading).

Future Research Directions

Priority areas for further investigation include:

-

Developing enantioselective syntheses to access chiral derivatives for CNS drug development.

-

Exploring photodynamic therapy applications via heavy atom substitution in the benzothiophene ring.

-

Optimizing continuous flow processes to improve synthesis scalability beyond current batch limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume